molecular formula C16H15ClN2O3S B345056 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole CAS No. 898647-63-7

1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole

Cat. No. B345056
CAS RN: 898647-63-7
M. Wt: 350.8g/mol
InChI Key: VLPIILREXOZNOS-UHFFFAOYSA-N
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Description

The compound “1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole” is a complex organic molecule. It contains a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound. The benzimidazole core is substituted with a sulfonyl group attached to a 5-chloro-2-methoxy-4-methylphenyl moiety at the 1-position, and a methyl group at the 2-position .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its formula. It would have a complex three-dimensional structure due to the presence of the bicyclic benzimidazole core and the various substituents .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzimidazole core is aromatic and thus relatively stable, but it can participate in electrophilic aromatic substitution reactions under certain conditions . The sulfonyl group could potentially be modified through nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charges or polar bonds .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it is a drug, it could have side effects or toxicities at high doses .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it were a drug, future research could involve optimizing its structure to improve its efficacy and reduce side effects .

properties

IUPAC Name

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-10-8-15(22-3)16(9-12(10)17)23(20,21)19-11(2)18-13-6-4-5-7-14(13)19/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPIILREXOZNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole

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